9-Fluorophenanthrene
Overview
Description
9-Fluorophenanthrene is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a fluorinated derivative of phenanthrene, and its unique properties make it an important compound in scientific research.
Scientific Research Applications
Fluorescence Probes for Palladium Detection
9-Fluorophenanthrene derivatives have been studied for their potential in detecting trace amounts of palladium. A study used 9-bromophenanthrene (9-BrP), a close relative, as a fluorescence probe. The presence of palladium enhances the fluorescence of 9-BrP, suggesting a similar potential for 9-fluorophenanthrene in detecting palladium in various environmental and industrial samples (Qin et al., 2016).
Spectroscopic Analysis
9-Fluorophenanthrene has been subject to detailed spectroscopic analysis, which provides insights into its molecular structure and behavior. A study focused on its nuclear magnetic resonance (NMR) spectra, highlighting the molecule's characteristics under different conditions, which is essential for understanding its chemical behavior and applications (Bartle & Smith, 1967).
Interaction with Human Serum Albumin
Research has explored the interaction between human serum albumin (HSA) and hydroxyl metabolites of phenanthrene, including derivatives similar to 9-fluorophenanthrene. This study provides insights into how such compounds might interact with biological macromolecules, which is crucial for understanding their potential biological and pharmacological effects (Zhang et al., 2020).
Synthesis and Chemical Reactions
Studies have also focused on the synthesis and reactions of 9-fluorophenanthrene and its derivatives. Understanding these chemical processes is vital for utilizing these compounds in various scientific and industrial applications. For instance, the analysis of 9-fluorophenanthrene aldehydes provides valuable information for developing novel chiral ligands used in asymmetric hydrogenation reactions (Busacca et al., 2010).
Fluorometric Analysis and Application
9-Fluorophenanthrene derivatives have been used in fluorometric analysis, such as in the determination of free fatty acids using 9-aminophenanthrene. This application demonstrates the versatility of 9-fluorophenanthrene derivatives in analytical chemistry, providing a method for sensitive and specific detection of various compounds (Ikeda et al., 1984).
properties
IUPAC Name |
9-fluorophenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVPCMDDAOQHQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196012 | |
Record name | Phenanthrene, 9-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluorophenanthrene | |
CAS RN |
440-21-1 | |
Record name | 9-Fluorophenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=440-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Fluorophenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC89104 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenanthrene, 9-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-FLUOROPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6NU9M3M2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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